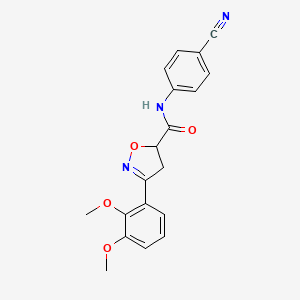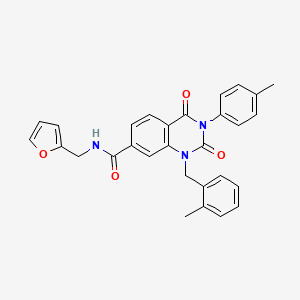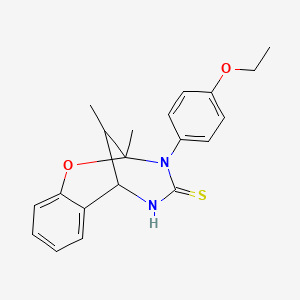![molecular formula C18H18ClN3S B11424799 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B11424799.png)
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 2-methyl-1H-indole-5-carbaldehyde.
Formation of Intermediate: The 3-chloro-2-methylaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Final Coupling: The isothiocyanate intermediate is then reacted with 2-methyl-1H-indole-5-carbaldehyde in the presence of a base (such as triethylamine) to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The aromatic and indole moieties may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- 1-(2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
- 1-(3-chloro-2-methylphenyl)-3-(phenylmethyl)thiourea
Uniqueness
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the presence of both a chloro-substituted aromatic ring and an indole moiety. This combination may enhance its biological activity and specificity compared to similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H18ClN3S |
|---|---|
Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
InChI |
InChI=1S/C18H18ClN3S/c1-11-8-14-9-13(6-7-17(14)21-11)10-20-18(23)22-16-5-3-4-15(19)12(16)2/h3-9,21H,10H2,1-2H3,(H2,20,22,23) |
InChI Key |
QHAQGGYMAWHWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide](/img/structure/B11424727.png)
![dimethyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424734.png)
![3-methyl-N-(3-morpholinopropyl)-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11424740.png)
![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11424742.png)
![2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11424745.png)


![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11424759.png)
![3-(2,5-dimethoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B11424767.png)
![N-{[4-(4-Fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424771.png)
![3-(4-Methylphenoxy)-5-morpholino-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11424774.png)
![2-[2-bromo-4-(propan-2-yl)phenoxy]-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11424782.png)
